molecular formula C30H44N6O B611583 4-[5-[4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]-2-[[(2S)-pentan-2-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol CAS No. 1818234-19-3

4-[5-[4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]-2-[[(2S)-pentan-2-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol

Cat. No.: B611583
CAS No.: 1818234-19-3
M. Wt: 504.7 g/mol
InChI Key: HYUGTGGDEAGXJP-OIEGUCRUSA-N
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Description

UNC4203 is a potent, highly selective, and orally active inhibitor of the MERTK protein tyrosine kinase. It also inhibits other kinases such as AXL, TYRO3, and FLT3, but with less potency. This compound has shown promising pharmacokinetic profiles and is being explored for its potential in cancer therapy due to its ability to inhibit key signaling pathways involved in cell proliferation, migration, and survival .

Preparation Methods

The synthesis of UNC4203 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of various substituents to achieve the desired activity. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide. The final product is purified using chromatographic techniques to achieve high purity .

Industrial production of UNC4203 would likely follow similar synthetic routes but on a larger scale. This would involve optimizing the reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated purification systems could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

UNC4203 undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various oxidized, reduced, or substituted derivatives of UNC4203 .

Scientific Research Applications

UNC4203 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

UNC4203 exerts its effects by selectively inhibiting the activity of the MERTK protein tyrosine kinase. This inhibition disrupts key signaling pathways involved in cell proliferation, migration, and survival. The compound binds to the ATP-binding site of MERTK, preventing the phosphorylation of downstream targets and thereby blocking the signal transduction cascades that promote cancer cell growth and metastasis .

Comparison with Similar Compounds

UNC4203 is unique in its high selectivity and potency for MERTK compared to other similar compounds. Some similar compounds include:

The uniqueness of UNC4203 lies in its high selectivity for MERTK and its favorable pharmacokinetic profile, making it a promising candidate for further development in cancer therapy .

Properties

IUPAC Name

4-[5-[4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]-2-[[(2S)-pentan-2-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44N6O/c1-4-6-22(2)32-30-31-19-27-28(21-36(29(27)33-30)25-11-13-26(37)14-12-25)24-9-7-23(8-10-24)20-35-16-5-15-34(3)17-18-35/h7-10,19,21-22,25-26,37H,4-6,11-18,20H2,1-3H3,(H,31,32,33)/t22-,25?,26?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUGTGGDEAGXJP-OIEGUCRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC1=NC=C2C(=CN(C2=N1)C3CCC(CC3)O)C4=CC=C(C=C4)CN5CCCN(CC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C)NC1=NC=C2C(=CN(C2=N1)C3CCC(CC3)O)C4=CC=C(C=C4)CN5CCCN(CC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[5-[4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]-2-[[(2S)-pentan-2-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol
Reactant of Route 2
Reactant of Route 2
4-[5-[4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]-2-[[(2S)-pentan-2-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol
Reactant of Route 3
Reactant of Route 3
4-[5-[4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]-2-[[(2S)-pentan-2-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol
Reactant of Route 4
Reactant of Route 4
4-[5-[4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]-2-[[(2S)-pentan-2-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol
Reactant of Route 5
Reactant of Route 5
4-[5-[4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]-2-[[(2S)-pentan-2-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol
Reactant of Route 6
Reactant of Route 6
4-[5-[4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]-2-[[(2S)-pentan-2-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol

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